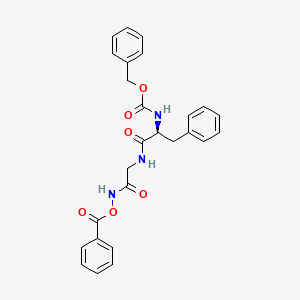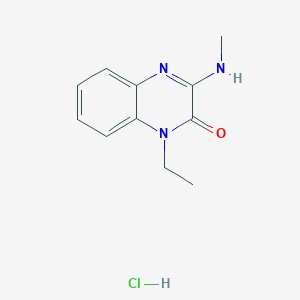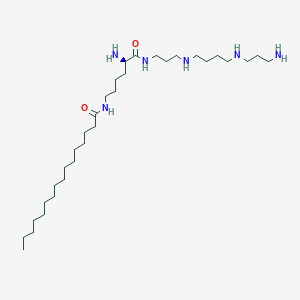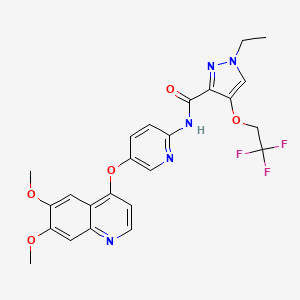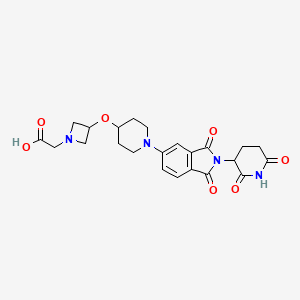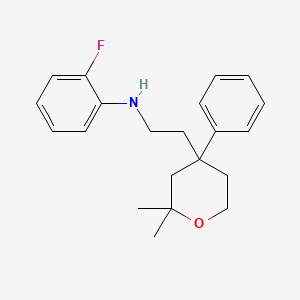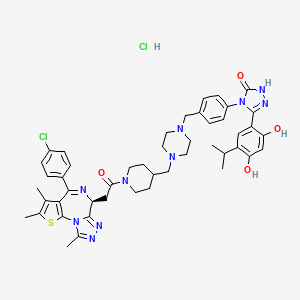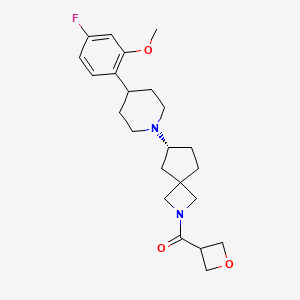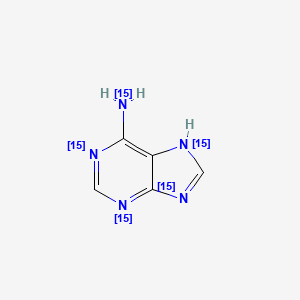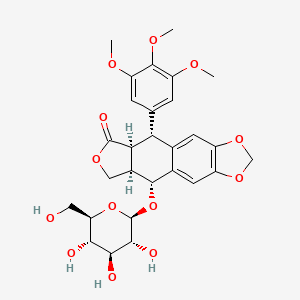
Picropodophyllin-|A-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picropodophyllin-|A-D-glucoside is a naturally occurring lignan glucoside derived from the roots of Podophyllum plants. It is a stereoisomer of podophyllotoxin, classified as a cyclolignan. This compound is known for its inhibitory effects on the insulin-like growth factor-1 receptor (IGF1R), making it a subject of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Picropodophyllin-|A-D-glucoside can be synthesized through the extraction of podophyllotoxin from the roots of Podophyllum plants. The process involves several steps, including the isolation of podophyllotoxin followed by its conversion to picropodophyllin through stereoselective reactions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale extraction of podophyllotoxin from plant sources, followed by chemical modification to obtain the desired stereoisomer. The process is optimized for yield and purity, ensuring the compound’s effectiveness for research and clinical applications .
Chemical Reactions Analysis
Types of Reactions: Picropodophyllin-|A-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired modification, with temperature, pH, and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological properties. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and other therapeutic applications .
Scientific Research Applications
Picropodophyllin-|A-D-glucoside has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a model compound for studying lignan biosynthesis and stereochemistry. Its unique structure provides insights into the synthesis of complex natural products .
Biology: In biological research, this compound is studied for its effects on cell signaling pathways, particularly those involving IGF1R. It is used to investigate the mechanisms of cell growth, differentiation, and apoptosis .
Medicine: In medicine, this compound is being explored as a potential anti-cancer agent. Clinical trials have shown its effectiveness in reducing tumor volume in various cancers, including glioblastoma and rhabdomyosarcoma .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting IGF1R. Its derivatives are also being tested for their potential in treating other diseases, such as diabetes and neurodegenerative disorders .
Mechanism of Action
Picropodophyllin-|A-D-glucoside exerts its effects by inhibiting the insulin-like growth factor-1 receptor (IGF1R). This inhibition disrupts the IGF1R signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound specifically targets the ATP-binding site of IGF1R, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
- Podophyllotoxin
- Epipodophyllotoxin
- 4′-Demethylpicropodophyllotoxin
- Deoxypodophyllotoxin
Comparison: Picropodophyllin-|A-D-glucoside is unique among these compounds due to its specific stereochemistry and potent inhibitory effects on IGF1R. While podophyllotoxin and its derivatives also exhibit anti-cancer properties, this compound’s cis conformation provides distinct advantages in terms of selectivity and efficacy .
Properties
Molecular Formula |
C28H32O13 |
|---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14-,19+,20+,21+,22+,23-,24+,25-,28-/m0/s1 |
InChI Key |
NXVJTGLCCSFGAT-AWXBQYDWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




